N-[4-(diethylamino)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-17(4-2)13-9-7-12(8-10-13)16-15(18)14-6-5-11-19-14/h5-11H,3-4H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTGCCNSOIXDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(diethylamino)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.43 g/mol. The presence of the diethylamino group enhances the compound's solubility and bioactivity, making it a candidate for various pharmacological applications.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : The compound has shown potential in inhibiting tumor growth by interfering with specific cellular pathways associated with cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
- Antibacterial Properties : Preliminary findings indicate that this compound possesses antibacterial activity against various pathogens, including Staphylococcus aureus and E. coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells, thereby contributing to its protective effects against cellular damage .
In Vitro Studies
Numerous in vitro studies have evaluated the biological activity of this compound:
- Cytotoxicity : In a study involving various cancer cell lines (e.g., HeLa, A549), the compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, suggesting that it interferes with the cell cycle regulation mechanisms .
In Vivo Studies
In vivo experiments using animal models have further corroborated the findings from in vitro studies:
- Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor sizes compared to control groups, highlighting its potential as an effective therapeutic agent.
- Antibacterial Efficacy : The compound demonstrated significant efficacy in reducing bacterial load in infected animal models, confirming its antibacterial properties observed in vitro .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains diethylamino substituent | Enhanced solubility and potential bioactivity |
| N-[4-(aminocarbonothioyl)phenyl]thiophene-2-carboxamide | Features an aminocarbonothioyl group | Potentially different pharmacological properties |
| N-(4-(phenylethynyl)phenyl)thiophene-2-carboxylic acid | Lacks the amide functionality | May exhibit different biological activity |
This table illustrates how variations in functional groups can significantly influence biological activity and solubility among thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-[4-(diethylamino)phenyl]thiophene-2-carboxamide has shown promising anticancer activity. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The compound may inhibit specific pathways involved in tumor growth and proliferation, making it a candidate for further pharmacological evaluation.
Mechanism of Action
The mechanism of action often involves interactions at the molecular level, including hydrogen bonding and π-stacking interactions due to its aromatic nature. Interaction studies have focused on its binding affinity to proteins involved in cell cycle regulation and apoptosis, which are critical for cancer progression.
Organic Electronics
Electronic Properties
The presence of the diethylamino group enhances the solubility and electronic properties of this compound, making it suitable for applications in organic semiconductors. Its unique thiophene backbone contributes to its optoelectronic properties, which are essential for developing organic light-emitting diodes (OLEDs) and photovoltaic devices .
Photocatalysis
Photocatalytic Applications
The compound participates in photocatalytic processes that enable structural reshuffling of molecules under light irradiation. This property is valuable in synthetic chemistry, allowing for the synthesis of complex molecules with high precision. The compound has been successfully used in photoinduced structural reshuffling when exposed to blue LED light in the presence of a radical initiator.
Synthetic Organic Chemistry
Cascade Reactions
This compound is utilized in cascade annulation reactions to synthesize heterocyclic compounds such as benzothiophenes and benzoselenophenes, which are important in drug development. The photoredox-catalyzed cascade annulation process allows it to react with sulfonyl chlorides at ambient temperature to form desired heterocycles .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains diethylamino substituent | Enhanced solubility and potential bioactivity |
| N-[4-(aminocarbonothioyl)phenyl]thiophene-2-carboxamide | Features an aminocarbonothioyl group | Potentially different pharmacological properties |
| N-(4-(phenylethynyl)phenyl)thiophene-2-carboxylic acid | Lacks the amide functionality | May exhibit different biological activity |
This table highlights how variations in functional groups can significantly influence biological activity and solubility among thiophene derivatives.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of thiophene derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
Case Study 2: Photocatalytic Synthesis
A research project utilized this compound in a photocatalytic reaction to synthesize complex organic molecules efficiently. The results indicated high yields and selectivity under controlled conditions, showcasing the compound's utility in synthetic organic chemistry.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiophene-2-carboxamide Derivatives
Impact of Substituents on Physicochemical Properties
- Diethylamino Group: The diethylamino substituent in the target compound improves solubility in polar solvents (e.g., DMF, acetonitrile) compared to non-polar analogs like N-methyl-4-phenylthiophene-2-carboxamide.
- Halogen Substitutions : Chloro and iodo groups (e.g., ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Amino vs. Methoxy Groups: The amino group in N-(4-aminophenyl)thiophene-2-carboxamide facilitates hydrogen bonding with biological targets, while methoxy groups (e.g., ) may sterically hinder interactions.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetonitrile | 80 | 1 | 72 | |
| DMF | 100 | 5 | 68 | |
| Ethanol | 70 | 3 | 65 |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
Comprehensive characterization requires:
- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carboxamide linkage. For example, the thiophene C2 proton typically resonates at δ 7.3–7.5 ppm, while the diethylamino group appears as a triplet at δ 1.2–1.4 ppm .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) to confirm molecular weight .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 7.45 (thiophene-H), δ 3.40 (N-CH) | |
| IR | 1645 cm (C=O) | |
| MS | m/z 316.4 ([M+H]) |
Basic: What are the key physical properties of this compound?
Methodological Answer:
Critical properties include:
- Melting Point : 397 K (124°C) for analogous thiophene carboxamides .
- Solubility : Moderate in polar solvents (DMF, DMSO) but poor in water .
- Crystallinity : Yellow crystals obtained via slow evaporation, suitable for X-ray diffraction .
Q. Table 3: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 124°C | |
| Solubility (DMF) | 25 mg/mL | |
| Crystallization | Acetonitrile/evap. |
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies often arise from:
- Conformational Flexibility : Dihedral angles between the thiophene and phenyl rings (8.5–13.5°) may split NMR signals in solution vs. solid-state .
- Hydrogen Bonding : Weak C–H⋯O/S interactions in crystal packing (Figure 1) can alter IR and NMR profiles compared to solution .
Mitigation : Use temperature-controlled NMR, cross-validate with X-ray crystallography, and compare with homologous structures (e.g., furan analogs) .
Advanced: What strategies improve synthetic yield and purity?
Methodological Answer:
Optimize via:
- Solvent Selection : DMF enhances reactivity for electron-deficient anilines , while acetonitrile reduces side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yield by 15% .
- Purification : Gradient recrystallization (dioxane → ethanol) removes unreacted starting materials .
Advanced: How does structural modification influence biological activity?
Methodological Answer:
Structure-activity relationships (SAR) highlight:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
